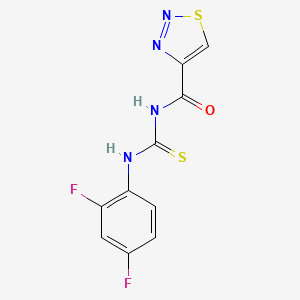

1-(2,4-difluorophenyl)-3-(1,2,3-thiadiazole-4-carbonyl)thiourea

Description

Historical Context of Thiourea Derivatives in Chemical Research

Thiourea derivatives have been pivotal in chemical research since their discovery in the late 19th century. The Kurnakov reaction, first reported in 1893, demonstrated thiourea’s ability to form complexes with metals, laying the groundwork for its use in analytical chemistry. By the mid-20th century, thioureas emerged as precursors for pharmaceuticals, including sulfathiazoles and cephalosporins, owing to their reactivity with β-dicarbonyl compounds. The development of acylthioureas in the 21st century expanded their utility into coordination chemistry, where their sulfur and nitrogen atoms facilitate ligand-metal interactions. For example, thiourea dioxide, derived from thiourea and hydrogen peroxide, became a staple reducing agent in textile processing.

Microbiological studies further revealed thiourea’s biodegradability. A Penicillium species isolated from soil demonstrated the ability to decompose thiourea into sulfate and ammonia under glucose-supported conditions, highlighting its environmental persistence and potential agricultural applications. These historical milestones underscore thiourea’s adaptability as a pharmacophore.

Properties

IUPAC Name |

N-[(2,4-difluorophenyl)carbamothioyl]thiadiazole-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6F2N4OS2/c11-5-1-2-7(6(12)3-5)13-10(18)14-9(17)8-4-19-16-15-8/h1-4H,(H2,13,14,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RDYSAOBAHSDJTQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1F)F)NC(=S)NC(=O)C2=CSN=N2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6F2N4OS2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

300.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-(2,4-Difluorophenyl)-3-(1,2,3-thiadiazole-4-carbonyl)thiourea is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its anticancer, antimicrobial, and antiparasitic properties. The synthesis methods, structure-activity relationships (SAR), and case studies from recent research are also discussed.

Synthesis and Structural Characteristics

The synthesis of thiourea derivatives typically involves the reaction of isothiocyanates with amines or the condensation of carbonyl compounds with thioureas. The specific structure of this compound suggests potential interactions with biological targets due to the presence of both thiourea and thiadiazole moieties. These structural elements enhance lipophilicity and facilitate cellular penetration.

Anticancer Activity

Recent studies have highlighted the anticancer potential of thiourea derivatives. For instance, compounds similar to this compound have shown promising results against various cancer cell lines:

- IC50 Values : The compound exhibited IC50 values ranging from 3 to 14 µM in assays against pancreatic and breast cancer cell lines .

- Mechanism of Action : The anticancer activity is attributed to the inhibition of specific molecular pathways involved in cancer progression and angiogenesis .

Antimicrobial Activity

The antimicrobial efficacy of thiourea derivatives has also been documented:

- Inhibition of Microorganisms : Compounds similar to this compound demonstrated significant activity against Staphylococcus epidermidis and Micrococcus luteus with minimum inhibitory concentrations (MIC) as low as 1.47 µM .

- Structure-Activity Relationship : The presence of electron-withdrawing groups like fluorine enhances the antimicrobial properties by increasing the compound's reactivity towards microbial targets .

Antiparasitic Activity

Thiadiazole derivatives have been explored for their antiparasitic properties:

- Leishmaniasis : Compounds within this class have shown IC50 values below 10 µM against Leishmania species . The SAR studies indicated that modifications in the thiourea structure could significantly influence activity against both promastigotes and amastigotes.

Case Studies

- Anticancer Efficacy : A study demonstrated that a derivative with a similar scaffold inhibited the Bcr-Abl protein kinase with an IC50 value of 7.4 µM, showcasing its potential as a targeted therapy for chronic myelogenous leukemia .

- Antimicrobial Effects : In another investigation, a series of thioureas were tested against various pathogens, revealing selective activity against Gram-positive bacteria and fungi .

Data Summary

Scientific Research Applications

Anticancer Activity

The compound's structure suggests potential anticancer properties, particularly due to the presence of the thiadiazole moiety. Research indicates that derivatives of thiadiazole exhibit significant cytotoxic effects against various cancer cell lines.

Case Studies

- A study demonstrated that certain thiadiazole derivatives had IC50 values ranging from 7 to 20 µM against breast cancer cell lines . This suggests that modifications in the compound's structure can enhance its potency.

- Another research highlighted that specific 1,2,3-thiadiazole derivatives showed promising results in inhibiting angiogenesis and altering cancer cell signaling pathways .

Antibacterial Properties

The antibacterial activity of thiourea and thiadiazole derivatives has been well-documented. The compound exhibited effectiveness against various bacterial strains, making it a candidate for further development as an antibiotic agent.

Efficacy Against Bacteria

- In vitro studies have shown that compounds similar to 1-(2,4-difluorophenyl)-3-(1,2,3-thiadiazole-4-carbonyl)thiourea demonstrated minimum inhibitory concentrations (MIC) comparable to standard antibiotics like ceftriaxone against strains such as E. faecalis and P. aeruginosa .

- The structural modifications in the thiourea backbone can significantly influence antibacterial activity; for example, introducing halogen substituents has been linked to increased potency .

Agricultural Applications

Beyond its medicinal uses, this compound has potential applications in agriculture as a pesticide and plant protection agent.

Pesticidal Activity

Research indicates that thiadiazole-containing compounds can serve as effective pesticides against a range of agricultural pests and plant viruses. The compound's ability to disrupt biological processes in pests makes it a valuable addition to agrochemical formulations.

Case Studies

- A patent describes the application of thiadiazole derivatives as bactericides and anti-plant-virus agents, emphasizing their role in enhancing crop protection strategies .

- Experimental data suggest that these compounds can be combined with conventional pesticides to improve efficacy against resistant strains of pests .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Aromatic Ring

1-(4-Chlorophenyl)-3-(1,2,3-Thiadiazole-4-Carbonyl)Thiourea ():

Replacing the 2,4-difluorophenyl group with a 4-chlorophenyl group reduces electronegativity and alters steric effects. This substitution may decrease antifungal potency due to reduced hydrogen-bonding capacity, as seen in related urea derivatives (e.g., compound 8d in , which showed moderate activity compared to fluorinated analogs).1-(4-Chlorophenyl)-3-(2,4-Dichlorobenzoyl)Thiourea ():

The dichlorobenzoyl group introduces additional halogen atoms, enhancing hydrophobicity. This compound forms intramolecular N–H⋯O hydrogen bonds and intermolecular N–H⋯S interactions, stabilizing its crystal lattice. In contrast, the thiadiazole-carbonyl group in the target compound likely promotes stronger π-π interactions with biological targets .

Heterocyclic Moieties in the Carbonyl Group

Adamantyl Phenylthiourea Derivatives ():

Compounds like 1-(adamantane-1-carbonyl)-3-(3-nitrophenyl)thiourea feature bulky adamantyl groups, which improve metabolic stability but reduce solubility. The target compound’s thiadiazole-carbonyl moiety offers a balance between rigidity and solubility, critical for membrane penetration in antifungal applications .IR-415: 1-(3-(1H-Imidazol-1-yl)Propyl)-3-(2,4-Difluorophenyl)Thiourea ():

Replacing the thiadiazole-carbonyl group with an imidazole-propyl chain confers antiviral activity against HBV. The imidazole group facilitates metal coordination, while the difluorophenyl group maintains lipophilicity. This highlights how nitrogen-rich substituents can redirect biological activity from antifungal to antiviral .

Urea vs. Thiourea Derivatives

- Fluconazole-Based Urea Derivatives (): Compounds like 8d–8g (urea derivatives with thiadiazole and triazole groups) exhibit antifungal activity against Candida albicans but face resistance mechanisms (e.g., efflux pump upregulation, as noted in ).

Table 1: Physical Properties of Selected Thiourea/Urea Derivatives

Table 2: Structural and Interaction Analysis

Q & A

Basic: What synthetic methodologies are commonly employed to prepare 1-(2,4-difluorophenyl)-3-(1,2,3-thiadiazole-4-carbonyl)thiourea?

Answer:

The compound can be synthesized via acyl isothiocyanate coupling with aromatic amines. For example, reacting 2,4-difluorophenylamine with 1,2,3-thiadiazole-4-carbonyl isothiocyanate in a polar aprotic solvent (e.g., acetone) under stirring yields the thiourea derivative. Key steps include:

- Intermolecular coupling : Ensure stoichiometric equivalence of reactants and controlled pH (acidic workup) to precipitate the product .

- Purification : Recrystallization using methanol/dichloromethane (1:10 v/v) improves purity .

Similar protocols are used for structurally related thioureas, such as those involving substituted benzoyl isothiocyanates .

Basic: How is the molecular structure of this compound confirmed experimentally?

Answer:

Structural confirmation relies on:

- X-ray crystallography : Determines bond lengths, angles, and intramolecular hydrogen bonding (e.g., N–H⋯O=C interactions) .

- Spectroscopic analysis :

- Elemental analysis : Confirms C, H, N, S content within ±0.4% of theoretical values .

Advanced: How can intermolecular interactions in the crystal lattice be quantitatively analyzed?

Answer:

Hirshfeld surface analysis is a critical tool to assess intermolecular contacts (e.g., H-bonding, van der Waals interactions). For thiourea derivatives:

- Fingerprint plots : Quantify contributions of H⋯F, H⋯S, and H⋯O interactions (e.g., ~25% H⋯F in fluorinated analogs) .

- Hydrogen-bond metrics : Measure distances (e.g., N–H⋯S = 2.2–2.5 Å) and angles (>150°) using X-ray data .

- Crystal packing diagrams : Visualize dimer formation via N–H⋯S bonds or π-π stacking .

Advanced: What experimental design is recommended for evaluating kinase inhibition activity?

Answer:

Follow EGFR/VEGFR-2 kinase inhibition assays as follows:

- Enzyme preparation : Use recombinant kinases (e.g., Carna Biosciences) and ATP (Sigma) .

- Inhibitor dilution : Dissolve the compound in DMSO (≤1% final concentration) to avoid solvent interference .

- Plate setup : Use 96-well plates with controls (no compound, no enzyme). Measure IC₅₀ via fluorescence/absorbance (e.g., ADP-Glo™ assay) .

- Data validation : Compare with positive controls (e.g., sorafenib) and replicate experiments (n ≥ 3) .

Advanced: How can contradictions in bioactivity data across derivatives be resolved?

Answer:

- Substituent effect analysis : Compare electron-withdrawing (e.g., -CF₃) vs. donating groups (e.g., -OCH₃) on IC₅₀ values. For example, 3,4-difluorophenyl analogs show 2–3x higher VEGFR-2 inhibition than 4-chlorophenyl derivatives .

- Conformational studies : Use DFT calculations to correlate thiourea planarity (C=S/C=O antiperiplanar conformation) with bioactivity .

- Solubility correction : Normalize activity data to LogP values (e.g., poor solubility may mask true potency) .

Basic: What purification techniques optimize yield and purity for this compound?

Answer:

- Recrystallization : Use methanol/dichloromethane (1:10 v/v) to remove unreacted precursors .

- Column chromatography : Employ silica gel with ethyl acetate/hexane gradients for polar impurities .

- HPLC : Achieve >95% purity using C18 columns and acetonitrile/water mobile phases .

Advanced: How is antifungal activity evaluated for fluorinated thiourea derivatives?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.